molecular formula C8H4N8 B2885633 Ditetraazolo[1,5-a:5,1-c]quinoxaline CAS No. 20420-59-1

Ditetraazolo[1,5-a:5,1-c]quinoxaline

Cat. No. B2885633
CAS RN: 20420-59-1
M. Wt: 212.176
InChI Key: CXZSDEGQLBZWEC-UHFFFAOYSA-N
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Description

Ditetraazolo[1,5-a:5,1-c]quinoxaline is a class of compounds that has been found to be useful for protecting plants from soil-borne phytopathogens . It is a derivative of quinoxalines, which are amongst the most versatile N-heterocyclic compounds with a wide range of applications in drug development and materials sciences .


Synthesis Analysis

The synthesis of Ditetraazolo[1,5-a:5,1-c]quinoxaline involves the reaction of the key intermediate hydrazinoquinoxalines with various reagents . The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has been investigated . A variation of the experimental setting for the substituted derivates found that the reaction gives better yields in the absence of DIPEA .


Molecular Structure Analysis

The molecular structure of Ditetraazolo[1,5-a:5,1-c]quinoxaline is complex. Its IR spectrum revealed the absence of the characteristic HNNH2 group band and its mass spectrum showed a molecular ion peak at m/z 290 (M+; 7%) .


Chemical Reactions Analysis

The reactivity of tetrazolo[1,5-a]quinoxalines concerning the competing formation of 1,2,3-triazoloquinoxalines and imidazo[1,2-a]quinoxalines under conditions known for copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been studied . The compatibility of various aliphatic and aromatic alkynes towards the reaction was investigated and the denitrogenative annulation towards imidazoloquinoxalines could be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline .

Safety and Hazards

While specific safety and hazards information for Ditetraazolo[1,5-a:5,1-c]quinoxaline is not available, general safety measures for handling quinoxaline compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .

properties

IUPAC Name

2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N8/c1-2-4-6-5(3-1)15-7(9-11-13-15)8-10-12-14-16(6)8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZSDEGQLBZWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=N3)C4=NN=NN24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ditetraazolo[1,5-a:5,1-c]quinoxaline

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